molecular formula C24H25N5O B5526279 N-[[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl](phenyl)methyl]-4-ethoxyaniline

N-[[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl](phenyl)methyl]-4-ethoxyaniline

Cat. No. B5526279
M. Wt: 399.5 g/mol
InChI Key: SHVIXURVUZHCIS-UHFFFAOYSA-N
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Description

The compound belongs to a class of chemicals characterized by the presence of a tetrazole ring, a common motif in medicinal chemistry due to its bioisosteric similarity to the carboxylate group. Tetrazoles are known for their utility in drug design and have various applications in pharmaceuticals due to their stability and pharmacokinetic properties.

Synthesis Analysis

The synthesis of related tetrazole compounds typically involves the cyclization of nitriles with azides or through [3+2] cycloaddition reactions. For instance, Al-Hourani et al. (2016) reported the synthesis of a tetrazole derivative via a straightforward approach, highlighting the structural determination using X-ray crystallography, which could be relevant to the synthesis strategy of the queried compound (Al-Hourani et al., 2016).

Molecular Structure Analysis

Tetrazole compounds often exhibit interesting molecular geometries due to the tetrazole ring. The crystal structure analysis provides insight into intermolecular interactions, molecular packing, and the spatial arrangement of functional groups. For example, the study by Al-Hourani et al. describes the crystallization in specific space groups and the absence of conjugation between the aryl rings and the tetrazole group, which may be pertinent to understanding the structural aspects of N-[1-(2,6-dimethylphenyl)-1H-tetrazol-5-ylmethyl]-4-ethoxyaniline (Al-Hourani et al., 2016).

Chemical Reactions and Properties

Tetrazoles are known for participating in various chemical reactions, including substitution reactions, due to the active hydrogen atom on the tetrazole ring. These reactions can significantly alter the compound's chemical properties and potential applications. The synthesis and characterization of derivatives provide insights into their reactivity and interaction with biological targets, as seen in studies by Al-Hourani et al. and others.

Physical Properties Analysis

The physical properties of tetrazole derivatives, such as solubility, melting point, and crystalline structure, are crucial for their practical applications. These properties are influenced by the compound's molecular structure, particularly the functional groups attached to the tetrazole ring and the overall molecular geometry.

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and reactivity of tetrazole compounds, are largely determined by the tetrazole ring. The presence of electronegative nitrogen atoms in the ring impacts the compound's electron distribution, influencing its reactivity and interaction with biological molecules.

Scientific Research Applications

Alzheimer's Disease Imaging

A study synthesized and evaluated two radiofluoro-pegylated phenylbenzoxazole derivatives as probes for imaging cerebral β-amyloid (Aβ) plaques in Alzheimer's disease (AD) using PET imaging. These probes, including the one related to the specified compound, demonstrated high affinity for Aβ(1-42) aggregates and showed potential as useful PET agents for detecting Aβ plaques in the living human brain, which could enhance AD diagnosis and monitoring (Cui et al., 2012).

Antimicrobial and Antioxidant Activities

Another study focused on the synthesis and characterization of derivatives similar to the specified compound, showing potent antimicrobial and antioxidant properties. Specific derivatives were found to be effective against various microbial strains and exhibited significant hydrogen peroxide scavenging activity, highlighting their potential in antimicrobial and antioxidant applications (Malhotra et al., 2013).

Pain Management

Research on a novel nonpeptidic B1 antagonist related to the specified compound demonstrated significant antinociceptive actions in various pain models. This study suggests the utility of such compounds in treating inflammatory pain states and some aspects of neuropathic pain, offering a potential pathway for developing new pain management therapies (Porreca et al., 2006).

Organic Synthesis and Chemical Sensors

Studies have also explored the synthesis of heterocyclic systems and organic frameworks using derivatives of the specified compound, demonstrating their utility in creating novel chemical structures and sensing applications. These research efforts contribute to advancing organic chemistry and materials science by developing new compounds for various technological and biomedical applications (Selič et al., 1997; Shi et al., 2015).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, if it’s intended to be a drug, the mechanism of action would describe how the compound interacts with biological targets to exert its effects .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. For example, compounds containing a tetrazole ring can sometimes be explosive. Therefore, appropriate safety precautions should be taken when handling this compound .

Future Directions

The future directions for research on this compound could include exploring its potential uses, such as in the development of new drugs or materials. Further studies could also investigate its synthesis, properties, and reactivity .

properties

IUPAC Name

N-[[1-(2,6-dimethylphenyl)tetrazol-5-yl]-phenylmethyl]-4-ethoxyaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N5O/c1-4-30-21-15-13-20(14-16-21)25-22(19-11-6-5-7-12-19)24-26-27-28-29(24)23-17(2)9-8-10-18(23)3/h5-16,22,25H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHVIXURVUZHCIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(C2=CC=CC=C2)C3=NN=NN3C4=C(C=CC=C4C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[[1-(2,6-dimethylphenyl)tetrazol-5-yl]-phenylmethyl]-4-ethoxyaniline

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